molecular formula C8H5ClN2O2 B2515432 7-Chloro-1H-indazole-6-carboxylic acid CAS No. 1781017-28-4

7-Chloro-1H-indazole-6-carboxylic acid

Cat. No.: B2515432
CAS No.: 1781017-28-4
M. Wt: 196.59
InChI Key: UMQDUIYWHHAPGZ-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazole-6-carboxylic acid is a chloro-substituted indazole derivative serving as a key synthetic intermediate in medicinal chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in compounds with diverse biological activities . This specific molecule is a valuable bifunctional building block; the carboxylic acid group allows for further functionalization through amide coupling or esterification reactions, while the chloro substituent offers a handle for metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. Researchers utilize this compound in the design and synthesis of novel bioactive molecules. Indazole-based compounds have demonstrated significant pharmacological activities across multiple therapeutic areas, including as anticancer , anti-inflammatory , and antimicrobial agents . Furthermore, indazole derivatives have shown promise in developing treatments for cardiovascular diseases and neurodegenerative disorders . As a research chemical, this compound is instrumental in constructing more complex molecular architectures aimed at hitting these and other biological targets. Handling and Storage: Store in a cool, dry place, sealed in dry conditions at room temperature. Refer to the Safety Data Sheet for detailed handling precautions. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQDUIYWHHAPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as polyphosphoric acid to yield the indazole core. The carboxylation step can be achieved by treating the indazole derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized indazole derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • 7-Chloro-1H-indazole-6-carboxylic acid has been identified as a promising candidate in drug development due to its potential anti-inflammatory, anticancer, and antimicrobial properties. Its derivatives have shown significant activity against various cancer cell lines, making them valuable in cancer research and treatment.
  • Chemical Biology
    • The compound serves as a molecular probe to study biological pathways and interactions. Its ability to modulate enzyme activities makes it useful in investigating cellular mechanisms involved in diseases.
  • Material Science
    • Research has indicated that this compound can be utilized in synthesizing advanced materials with specific properties, such as fluorescence, which can be beneficial for various applications in nanotechnology and optoelectronics.
  • Agricultural Chemistry
    • There is ongoing exploration into the use of this compound as a potential agrochemical, particularly for its possible roles as a pesticide or herbicide.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound through various studies:

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK562~5.15Induces apoptosis via Bcl-2/Bax pathway
Derivative AHep-G2~3.32Cell cycle arrest in G0/G1 phase
Derivative BA549~12.17Inhibition of tubulin polymerization

Anti-inflammatory Activity

Research indicates that this compound effectively inhibits COX enzymes, thus reducing inflammation:

Table 2: Anti-inflammatory Effects of this compound

CompoundTargetEffect
This compoundCOX-2Inhibition of enzyme activity
Derivative CTNF-alphaReduction in cytokine levels

Antimicrobial Activity

The antimicrobial properties have also been explored, with findings suggesting significant antibacterial activity against resistant strains. The mechanism includes disruption of bacterial cell membranes and inhibition of DNA synthesis.

Case Studies

  • Study on K562 Cells : A detailed investigation revealed that treatment with this compound led to increased apoptosis rates in a dose-dependent manner. Flow cytometry analysis demonstrated significant changes in cell cycle distribution after treatment.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as a therapeutic agent in cancer treatment.
  • Clinical Relevance : Ongoing clinical trials are evaluating the efficacy of derivatives of this compound against various cancers, focusing on their ability to selectively target cancer cells while sparing normal tissues.

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Structural and Positional Isomerism

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Chlorinated Indazole Carboxylic Acids
Compound Name CAS Number Chloro Position Carboxylic Acid Position Similarity Score* Molecular Weight (g/mol)
7-Chloro-1H-indazole-6-carboxylic acid Not provided 7 6 - ~197.6 (calculated)
6-Chloro-1H-indazole-3-carboxylic acid 129295-31-4 6 3 0.81 197.6
7-Chloro-1H-indazole-3-carboxylic acid 129295-32-5 7 3 0.89 197.6
5-Chloro-1H-indazole-7-carboxylic acid 1260851-42-0 5 7 0.92 197.6
2-(5-Chloro-1H-indazol-3-yl)acetic acid 27328-68-3 5 3 (acetic acid side chain) 0.80 210.6

*Similarity scores derived from structural comparisons using cheminformatics tools .

Key Observations:
  • Positional Effects : Moving the chlorine atom from the 7- to 5-position (as in 5-chloro-1H-indazole-7-carboxylic acid) increases similarity to the target compound (score: 0.92), likely due to preserved electronic effects at the indazole core .
  • Carboxylic Acid Position : Derivatives with the carboxylic acid at the 3-position (e.g., 129295-32-5) exhibit lower similarity (0.89), suggesting steric or electronic differences in binding or reactivity .
  • Side Chain Modifications : Substituting the carboxylic acid with an acetic acid side chain (27328-68-3) reduces similarity (0.80), highlighting the importance of direct ring substitution for bioactivity .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) Key Spectral Data (IR/NMR)
This compound Not reported Moderate (inferred) Likely IR: ~1700 cm⁻¹ (C=O stretch)
Methyl 6-chloro-1H-indazole-4-carboxylate Not reported Low ¹H-NMR (DMSO-d6): δ 3.88 (s, CH3O)
6-Chloro-1H-indazole-3-carboxylic acid Not reported Low ¹³C-NMR: 164.25 ppm (C=O)
Key Observations:
  • Solubility : Carboxylic acid derivatives generally exhibit moderate water solubility due to ionization, whereas esterified analogs (e.g., methyl esters) show reduced solubility .
  • Spectral Signatures : The carboxylic acid group in 6-chloro-1H-indazole-3-carboxylic acid produces a distinct ¹³C-NMR signal at 164.25 ppm, aiding structural confirmation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chloro-1H-indazole-6-carboxylic acid, and what intermediates are critical?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from indazole precursors. Key steps include halogenation at the 7-position (e.g., using chlorinating agents like N-chlorosuccinimide) and carboxylation at the 6-position via Friedel-Crafts acylation or metal-catalyzed cross-coupling. Intermediate purity should be monitored using thin-layer chromatography (TLC) and NMR spectroscopy. For analogs, carboxylation efficiency depends on protecting group strategies (e.g., methyl esters hydrolyzed under basic conditions) .

Q. How can researchers address the lack of reported physicochemical data (e.g., solubility, melting point) for this compound?

  • Methodological Answer: Experimental determination is essential. Use differential scanning calorimetry (DSC) for melting point analysis and shake-flask methods with UV-Vis spectroscopy for solubility profiling in solvents (e.g., DMSO, water, ethanol). Purity can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase. Stability under varying pH and temperature should also be tested .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:

  • NMR: 1H/13C NMR in deuterated DMSO to confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion verification.
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹).
    Cross-validate with computational tools (e.g., ChemDraw predictions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

  • Methodological Answer:

  • Substituent Modification: Introduce electron-withdrawing/donating groups at the 1H-indazole nitrogen or 6-carboxylic acid to modulate bioavailability and target binding.
  • Bioisosteric Replacement: Replace the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability.
  • Assay Design: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Prioritize compounds with IC50 values <10 μM .

Q. What computational approaches predict the reactivity and catalytic applications of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking: Simulate interactions with biological targets (e.g., COX-2, EGFR) using AutoDock Vina.
  • Reaction Pathway Modeling: Explore coupling reactions (e.g., Suzuki-Miyaura) using Gaussian or ORCA software. Validate predictions with experimental kinetics .

Q. How can synthetic routes be optimized for scalable production while maintaining high purity?

  • Methodological Answer:

  • Flow Chemistry: Implement continuous flow systems to improve reaction control and reduce byproducts.
  • Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use.
  • Purification: Use recrystallization (ethanol/water) or preparative HPLC with trifluoroacetic acid (TFA) modifier. Monitor yield and purity via LC-MS .

Q. What strategies mitigate challenges in analyzing contradictory biological activity data for indazole derivatives?

  • Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across analogs.
  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed cell lines, consistent incubation times).
  • Mechanistic Studies: Use CRISPR knockouts or siRNA to confirm target specificity in observed activities .

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